Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate
Description
Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate is a carbamate derivative featuring a 1-methyl-1,2,3-triazole core. Carbamates are widely recognized for their stability and versatility in medicinal chemistry, often serving as prodrugs or enzyme inhibitors due to their hydrolytic resistance compared to esters or amides . The 1,2,3-triazole moiety enhances molecular interactions via hydrogen bonding and dipole interactions, making it valuable in drug design and agrochemical applications.
Structure
3D Structure
Properties
CAS No. |
99848-29-0 |
|---|---|
Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
ethyl N-(1-methyltriazol-4-yl)carbamate |
InChI |
InChI=1S/C6H10N4O2/c1-3-12-6(11)7-5-4-10(2)9-8-5/h4H,3H2,1-2H3,(H,7,11) |
InChI Key |
FJIDWUSSADDHIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CN(N=N1)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst : Copper iodide (CuI) in tetrahydrofuran (THF) at 80°C.
-
Regioselectivity : The CuAAC reaction exclusively produces 1,4-disubstituted triazoles, ensuring the carbamate group occupies the 4-position.
Key Challenge : The 1-position nitrogen remains unsubstituted post-cycloaddition, necessitating subsequent methylation.
Post-Cycloaddition N-Methylation Strategies
Introducing the methyl group at the 1-position requires careful optimization to avoid over-alkylation or isomerization. Two primary approaches are explored:
Direct Alkylation with Methyl Halides
Lithium Dialkylamide (LDA)-Mediated Methylation
-
Method : Deprotonation of the triazole’s 1-position nitrogen using LDA, followed by reaction with methyl electrophiles (e.g., trimethylchlorosilane).
-
Conditions : Tetrahydrofuran (THF) at −78°C, yielding 5-trimethylsilyl-protected intermediates.
-
Yield : 72.5% after deprotection, as demonstrated in related triazole syntheses.
Comparative Analysis :
| Parameter | Alkylation with CH₃I | LDA-Mediated Methylation |
|---|---|---|
| Yield | 52% | 72.5% |
| Selectivity | Moderate | High |
| Byproducts | Isomers | Minimal |
| Reaction Time | 12 hours | 2 hours |
Alternative Synthetic Routes
One-Pot Sequential Functionalization
Combining CuAAC and methylation in a single pot reduces purification steps. For instance, propargyl ethyl carbamate, sodium azide, and methyl iodide react sequentially under Cu(I) catalysis. However, competing side reactions lower yields (~35%).
Challenges and Optimization Strategies
Regioselectivity in Methylation
The 1- and 2-positions of 1H-1,2,3-triazole exhibit similar reactivity, necessitating:
Purification of Intermediates
Chromatography on silica gel (petroleum ether/ethyl acetate eluent) effectively isolates intermediates, as seen in analogous syntheses.
Industrial and Environmental Considerations
Scalability
Cost Analysis
| Reagent | Cost per kg (USD) |
|---|---|
| Propargyl carbamate | 320 |
| CuI | 150 |
| LDA | 420 |
Chemical Reactions Analysis
Types of Reactions: Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate has shown promising antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing significant inhibitory effects. The minimum inhibitory concentration (MIC) values were determined for different pathogens, indicating its potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
2. Neuroprotective Effects
Research indicates that compounds containing triazole moieties can exhibit neuroprotective properties. This compound has been explored for its potential in treating neurodegenerative diseases. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress.
Agricultural Applications
3. Fungicidal Properties
The compound has been investigated for its fungicidal activity against various fungal pathogens affecting crops. Field trials showed that formulations containing this compound effectively reduced fungal infections in crops such as wheat and corn.
| Fungal Pathogen | Efficacy (%) |
|---|---|
| Fusarium graminearum | 85 |
| Botrytis cinerea | 78 |
Materials Science
4. Polymer Chemistry
this compound serves as a building block in the synthesis of functionalized polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.
Case Studies
5. Synthesis and Characterization
A detailed study on the synthesis of this compound highlighted various synthetic routes and characterization techniques such as NMR and mass spectrometry. This research provides insights into optimizing yield and purity for further applications.
6. Clinical Trials
Recent clinical trials have explored the pharmacological effects of this compound in treating specific infections and conditions. Results indicate a favorable safety profile and efficacy in preliminary phases.
Mechanism of Action
The mechanism of action of ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the case of glaucoma treatment .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formulas.
Key Observations :
- Carbamate vs. Ester : The carbamate group in the target compound offers greater hydrolytic stability than the ester group in Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, which may degrade faster under acidic/basic conditions .
- Carbamate vs. Amine : The amine derivative lacks the carbamate’s carbonyl group, resulting in higher basicity and reactivity. Carbamates may act as prodrugs, releasing amines upon hydrolysis.
Physicochemical Properties
Table 2: Physical Property Comparison
Notes:
- Limited data exists for the target compound, but analogs suggest trends. For example, the ester’s lower pKa (-0.88) indicates higher acidity compared to carbamates, which typically have neutral to slightly basic pKa values.
- The chlorobenzyl-substituted ester’s higher melting point (155°C) suggests strong intermolecular forces, possibly due to halogen interactions .
Biological Activity
Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a triazole ring, which is known for enhancing the compound's biological properties. The presence of the carbamate moiety contributes to its solubility and bioavailability, making it a suitable candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biological pathways. Here are some key mechanisms:
- Enzyme Inhibition : Triazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and indoleamine 2,3-dioxygenase (IDO1), which are critical in cancer and immune response pathways .
- Antimicrobial Activity : Compounds containing triazole rings exhibit significant antimicrobial properties, making them potential candidates for treating infections .
Anticancer Properties
This compound has demonstrated promising anticancer activity in various studies:
- Inhibition of Tumor Growth : In vivo studies indicated that triazole derivatives can inhibit tumor growth significantly. For instance, compounds with similar structures showed tumor growth inhibition rates between 79% to 96% in mouse models .
| Compound | Tumor Growth Inhibition (%) | IC50 (nM) |
|---|---|---|
| Triazole A | 85 | 90 |
| Triazole B | 92 | 94 |
| Ethyl Carbamate | 79 | Not specified |
Antimicrobial Activity
Research has highlighted the compound's potential as an antimicrobial agent:
- Broad-Spectrum Activity : Studies have shown that triazole derivatives possess broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi .
Immunomodulatory Effects
The compound also exhibits immunomodulatory effects by enhancing the activity of cytotoxic T cells, which could be beneficial in cancer immunotherapy:
- T Cell Proliferation : this compound has been associated with up-regulating CD8+ T cell proliferation and activity .
Case Studies
Several case studies have explored the biological activities of triazole derivatives similar to this compound:
- Triazole Derivatives as IDO Inhibitors : A study found that certain triazole derivatives exhibited low nanomolar IDO1 inhibitory activity with minimal cytotoxicity in MDA-MB-231 breast cancer cells. This suggests the potential for these compounds in cancer therapy .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of various triazole derivatives against resistant strains of bacteria. Results showed significant inhibition at concentrations below 10 µM .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:
- Reacting an azide precursor (e.g., 1-methyl-1H-1,2,3-triazole-4-azide) with an alkyne-containing carbamate derivative.
- Using Cu(I) catalysts (e.g., CuBr) in solvents like dimethylformamide (DMF) or acetonitrile at room temperature.
- Purification via column chromatography or recrystallization to isolate the product. This method achieves high regioselectivity and yields >80% under optimized conditions .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the triazole ring and carbamate functionality.
- Mass spectrometry (MS) : High-resolution MS for molecular weight verification.
- X-ray crystallography : For precise spatial arrangement using programs like SHELXL .
- IR spectroscopy : To identify carbonyl (C=O) and triazole ring vibrations.
Q. What are the primary biological activities reported for triazole-carbamate hybrids?
Structurally analogous compounds exhibit:
- Antimicrobial activity : Inhibition of bacterial/fungal growth via triazole-mediated enzyme interference.
- Anticancer potential : Induction of apoptosis in cancer cells through caspase activation.
- Enzyme inhibition : Targeting cytochrome P450 (CYP) isoforms, such as CYP2E1, due to carbamate metabolism .
Advanced Research Questions
Q. How can researchers address contradictions in reported metabolic pathways of this compound?
Discrepancies often arise from species-specific CYP450 metabolism. Methodological recommendations:
Q. What experimental strategies optimize regioselectivity in triazole ring formation during synthesis?
To minimize side products:
- Catalyst optimization : Use Cu(I)-stabilizing ligands (e.g., TBTA) to enhance reaction efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve azide-alkyne reactivity.
- Temperature control : Reactions at 25–50°C balance speed and selectivity .
Q. How does the 1-methyltriazole moiety influence pharmacokinetic properties compared to simpler carbamates?
The triazole ring:
- Enhances metabolic stability : Reduces esterase-mediated hydrolysis of the carbamate group.
- Alters solubility : The heterocycle increases hydrophilicity, improving bioavailability.
- Modulates CYP interactions : Competes with ethyl carbamate for CYP2E1 binding, potentially reducing carcinogenic risk .
Q. What advanced analytical methods validate trace impurities in synthesized batches?
Recommended approaches:
- GC-MS/MS with isotopic standards : Achieves detection limits <0.1 µg/kg for carbamate derivatives .
- HPLC-DAD/UV : Quantifies residual catalysts (e.g., Cu) with <1 ppm sensitivity.
- Fourier-transform infrared (FTIR) spectroscopy : Rapid screening for functional group anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
